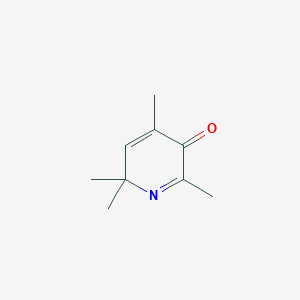
Methyl 3-carbazolecarboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of methyl 3-carbazolecarboxylate and related derivatives often involves intricate organic reactions that leverage the unique reactivity of carbazole frameworks. For instance, the development of N-methyl carbamoylimidazole as a methyl isocyanate equivalent has been described, showcasing a high-yielding synthesis from 1,1-carbonyldiimidazole (CDI) and MeNH(3)Cl, resulting in products like N-methylureas and carbamates in good to excellent yields (Duspara et al., 2012). Another synthesis route involves copper-promoted N-arylation of methyl 4-amino-3-iodobenzoate with boronic acids, leading to methyl carbazole-3-carboxylate derivatives, a method also implemented in the synthesis of naturally occurring carbazole alkaloids (Rasheed et al., 2014).
Molecular Structure Analysis
The molecular structure of carbazole derivatives, including methyl 3-carbazolecarboxylate, plays a crucial role in their reactivity and application. X-ray crystallography and density functional theory (DFT) calculations have been employed to elucidate the structures, demonstrating planar conformations and highlighting the influence of substituents on the electronic and spatial configuration of these molecules (Kyzioł & Ejsmont, 2007).
Chemical Reactions and Properties
Methyl 3-carbazolecarboxylate undergoes various chemical reactions, including electrophilic substitution, C-N bond formation via Cu-catalyzed cross-coupling, and cyclization processes. These reactions are pivotal for the synthesis of complex molecules and pharmacophores with potential antitumor activity and other biological applications. For example, the synthesis of 1-methylcarbazole-2,3-dicarboxylic acid dimethyl ester, and its transformation into 6-bromo and 6-nitro derivatives, underscores the versatility of this compound in organic synthesis (Haider et al., 2014).
Physical Properties Analysis
The physical properties of methyl 3-carbazolecarboxylate derivatives, such as solubility, melting point, and glass transition temperature, are significant for their application in material science. These properties are influenced by the molecular structure and the presence of functional groups. For instance, the introduction of N-methylcarbazole groups into poly(amide–imide)s has been shown to enhance solubility in organic solvents and improve the thermal stability of the polymers, which is crucial for their application in high-performance materials (Yang, Chen, & Chang, 2000).
Chemical Properties Analysis
The chemical properties of methyl 3-carbazolecarboxylate, including reactivity towards nucleophiles, electrophiles, and its role in catalysis, are central to its utility in synthetic chemistry. Its ability to participate in C-N bond formation, serve as a precursor for N-heterocyclic carbenes, and facilitate the synthesis of luminescent materials illustrates the broad range of its chemical functionality (Dinda et al., 2013).
Applications De Recherche Scientifique
Biogenetic Significance
- Phytocarbazoles : Methyl 3-carbazolecarboxylate is derived from 3-methylcarbazole, a common precursor in phytocarbazoles. These compounds, found in certain plant genera, show a range of biological activities including antimicrobial, antiprotozoal, insecticidal, anti-inflammatory, antioxidative, antiplatelet aggregative, and anti-HIV properties. Some derivatives demonstrate cytotoxicity against cancer cell lines, acting as cell cycle inhibitors and apoptosis inducers (Greger, 2017).
Chemical Synthesis
- C–N Bond Formation : A method involving copper-promoted N-arylation of methyl 4-amino-3-iodobenzoate with boronic acids, followed by Pd-catalyzed intramolecular C–H arylation, provides an efficient route to methyl carbazole-3-carboxylate derivatives. This methodology aids in synthesizing naturally occurring carbazole alkaloids (Rasheed et al., 2014).
Biological Insights
- Antitumor Activity : Research has shown the antitumor activity of compounds derived from 3-methylcarbazole, highlighting their potential in cancer treatment. Studies on mice have demonstrated the effectiveness of these compounds against various cancer cell lines, suggesting a promising avenue for therapeutic applications (Stevens et al., 1987).
- Anti-Inflammatory Properties : Derivatives of 3-methylcarbazole have been found to exhibit potent anti-inflammatory effects. These compounds have shown efficacy in suppressing the release of pro-inflammatory agents in macrophages, indicating their potential as anti-inflammatory remedies (Taechowisan et al., 2012).
Molecular Modifications and Analogs
- N-Methylcarbazole-3-carboxylic Acid Amides : The synthesis of N-methylcarbazole-3-carboxylic acid from N-methyl-2-amino-4-carboxydiphenyl-amine, and its conversion into various amides, demonstrates the versatility of carbazole derivatives in chemical synthesis (Plekhanova et al., 2004).
Propriétés
IUPAC Name |
methyl 9H-carbazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-17-14(16)9-6-7-13-11(8-9)10-4-2-3-5-12(10)15-13/h2-8,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXXHWWSVRIDGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701306696 | |
| Record name | Methyl carbazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Methyl 3-carbazolecarboxylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029744 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Methyl 3-carbazolecarboxylate | |
CAS RN |
97931-41-4 | |
| Record name | Methyl carbazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97931-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl carbazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-carbazolecarboxylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029744 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
175 - 177 °C | |
| Record name | Methyl 3-carbazolecarboxylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029744 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]-1-propanon](/img/structure/B32775.png)



